molecular formula C3H6N4O2 B13969018 5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic Acid CAS No. 401624-18-8

5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic Acid

Katalognummer: B13969018
CAS-Nummer: 401624-18-8
Molekulargewicht: 130.11 g/mol
InChI-Schlüssel: MBNAIFCUPWEALJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of hydrazides with isothiocyanates or cyanamides. One common method is the cyclization of hydrazides with isothiocyanates under controlled conditions to form the triazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: Substitution reactions can occur at the amino or carboxylic acid groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazoles.

Wissenschaftliche Forschungsanwendungen

5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

401624-18-8

Molekularformel

C3H6N4O2

Molekulargewicht

130.11 g/mol

IUPAC-Name

5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C3H6N4O2/c4-3-5-1(2(8)9)6-7-3/h1,3,5H,4H2,(H,8,9)

InChI-Schlüssel

MBNAIFCUPWEALJ-UHFFFAOYSA-N

Kanonische SMILES

C1(NC(N=N1)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.